(10R)-10-[(1S,10R,19S)-5,14,15-Trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol (10R)-10-[(1S,10R,19S)-5,14,15-Trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol
Brand Name: Vulcanchem
CAS No.: 130233-78-2
VCID: VC0145643
InChI: InChI=1S/C32H26O11/c33-17-1-3-19-20-9-25(37)23(35)5-15(20)11-30(39,13-40-27(19)7-17)29-42-31-12-16-6-24(36)26(38)10-22(16)32(31,43-29)21-4-2-18(34)8-28(21)41-14-31/h1-10,29,33-39H,11-14H2/t29-,30-,31-,32-/m1/s1
SMILES: C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(C4OC56CC7=CC(=C(C=C7C5(O4)C8=C(C=C(C=C8)O)OC6)O)O)O)O)O
Molecular Formula: C32H26O11
Molecular Weight: 586.5 g/mol

(10R)-10-[(1S,10R,19S)-5,14,15-Trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol

CAS No.: 130233-78-2

Main Products

VCID: VC0145643

Molecular Formula: C32H26O11

Molecular Weight: 586.5 g/mol

(10R)-10-[(1S,10R,19S)-5,14,15-Trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol - 130233-78-2

CAS No. 130233-78-2
Product Name (10R)-10-[(1S,10R,19S)-5,14,15-Trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol
Molecular Formula C32H26O11
Molecular Weight 586.5 g/mol
IUPAC Name (10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol
Standard InChI InChI=1S/C32H26O11/c33-17-1-3-19-20-9-25(37)23(35)5-15(20)11-30(39,13-40-27(19)7-17)29-42-31-12-16-6-24(36)26(38)10-22(16)32(31,43-29)21-4-2-18(34)8-28(21)41-14-31/h1-10,29,33-39H,11-14H2/t29-,30-,31-,32-/m1/s1
Standard InChIKey PTEHIEUVVCAMMF-SEVDZJIVSA-N
Isomeric SMILES C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OC[C@]1([C@@H]4O[C@@]56CC7=CC(=C(C=C7[C@]5(O4)C8=C(C=C(C=C8)O)OC6)O)O)O)O)O
SMILES C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(C4OC56CC7=CC(=C(C=C7C5(O4)C8=C(C=C(C=C8)O)OC6)O)O)O)O)O
Canonical SMILES C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(C4OC56CC7=CC(=C(C=C7C5(O4)C8=C(C=C(C=C8)O)OC6)O)O)O)O)O
Synonyms Protosappanin E1
PubChem Compound 14608471
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator